(1S)-(+)-Neomenthyl acetate
概要
説明
(1S)-(+)-Neomenthyl acetate is an organic compound with the molecular formula C12H22O2. It is a monoterpenoid ester derived from neomenthol and acetic acid. This compound is known for its pleasant minty aroma and is commonly used in the fragrance and flavor industries .
準備方法
Synthetic Routes and Reaction Conditions: (1S)-(+)-Neomenthyl acetate can be synthesized through the esterification of neomenthol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of neomenthol to neomenthyl acetate .
Industrial Production Methods: In an industrial setting, the production of neomenthyl acetate involves the same esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions: (1S)-(+)-Neomenthyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, neomenthyl acetate can be hydrolyzed back to neomenthol and acetic acid.
Oxidation: this compound can be oxidized to form neomenthyl acetate derivatives, depending on the oxidizing agent used.
Reduction: Although less common, reduction reactions can modify the ester group to form different alcohol derivatives.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: Neomenthol and acetic acid.
Oxidation: Various oxidized derivatives of neomenthyl acetate.
Reduction: Alcohol derivatives of neomenthyl acetate.
科学的研究の応用
(1S)-(+)-Neomenthyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of respiratory conditions.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.
作用機序
The mechanism of action of neomenthyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating the activity of certain enzymes and receptors. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes, leading to cell death .
類似化合物との比較
(1S)-(+)-Neomenthyl acetate is similar to other monoterpenoid esters, such as menthyl acetate and isomenthyl acetate. it is unique in its specific stereochemistry and resulting aroma profile. Here are some similar compounds:
Menthyl acetate: Another monoterpenoid ester with a minty aroma, but with a different stereochemistry.
Isomenthyl acetate: Similar in structure but differs in the position of the functional groups.
This compound stands out due to its specific combination of properties, making it particularly valuable in the fragrance and flavor industries.
特性
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXUANMFYXWVNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859153 | |
Record name | cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate | |
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Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with an odor like menthol; [Hawley], colourless to pale yellowish liquid with a mild, minty odour | |
Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel- | |
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Record name | Menthyl acetate | |
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Record name | Menthyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
227 °C | |
Record name | MENTHYL ACETATE | |
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Solubility |
soluble in alcohol, propylene glycol, most fixed oils; slightly soluble in water, glycerol, 1 ml in 6 ml 70% alcohol; 1 ml in 1 ml 80% alcohol (in ethanol) | |
Record name | Menthyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |
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Density |
dl-, (-)- 0.919-0.924 | |
Record name | Menthyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |
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Vapor Pressure |
0.05 [mmHg] | |
Record name | Menthyl acetate | |
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CAS No. |
16409-45-3, 2230-87-7, 2552-91-2, 89-48-5, 20777-36-0, 2623-23-6, 29066-34-0 | |
Record name | Menthyl acetate | |
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Record name | Neomenthyl acetate | |
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Record name | Menthyl acetate | |
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Record name | Neomenthyl acetate | |
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Record name | d-Neomenthyl acetate | |
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Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel- | |
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Record name | cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate | |
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Record name | Menthyl acetate | |
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Record name | L-menthyl acetate | |
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Record name | (+)-neomenthyl acetate | |
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Record name | Neomenthyl acetate | |
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Record name | Menthyl acetate | |
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Record name | MENTHYL ACETATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of neomenthyl acetate in peppermint plants?
A: Neomenthyl acetate is not a major natural product in peppermint plants. While its isomer, menthyl acetate, is a significant component of peppermint oil, neomenthyl acetate is typically found in much lower concentrations. Research suggests that neomenthyl acetate, along with its precursor neomenthol, may play a role in the plant's internal monoterpene transport and turnover. [, ]
Q2: How does the metabolism of neomenthol differ from menthol in peppermint?
A: Research shows that peppermint plants exhibit a high degree of specificity in metabolizing the epimeric alcohols, menthol and neomenthol. While a significant portion of menthol is converted to menthyl acetate and accumulates in the volatile oil, neomenthol is primarily transformed into the water-soluble neomenthyl-β-D-glucoside. This suggests compartmentalization of the metabolic pathways for these two isomers within the plant cell. []
Q3: Can enzymes in peppermint utilize both menthol and neomenthol as substrates?
A: Yes, studies have shown that enzymes like UDP-glucose:monoterpenol glucosyltransferase and acetylcoenzyme A:monoterpenol acetyltransferase, found in peppermint, can utilize both menthol and neomenthol as substrates with comparable efficiency. This further supports the theory of compartmentalization being responsible for the observed specificity in the metabolic fate of these epimers in vivo. []
Q4: Has neomenthyl acetate been identified in the essential oils of other plant species?
A: Yes, neomenthyl acetate has been identified in the essential oils of other plants besides peppermint. For instance, it's a constituent of Mentha diemenica essential oil, although its concentration varies significantly between samples. [] Similarly, Ziziphora clinopodioides ssp. rigida also contains neomenthyl acetate in its essential oil, with its presence and quantity varying between chemotypes. []
Q5: Can neomenthyl acetate be used to differentiate between enantiomers of other flavor compounds?
A: While neomenthyl acetate itself might not be used for enantiomeric separation, its enantiomeric purity can be analyzed. A study used gas chromatography-mass spectrometry (GC/MS) with a tandem capillary column (DB-17MS coupled with β-DEX chiral column) to achieve enantiomeric separation and assess the optical purity of neomenthyl acetate alongside other flavor compounds. This method proved effective in identifying undesirable enantiomers in commercial food samples. []
Q6: Are there any known esterases that show activity towards neomenthyl acetate?
A: Yes, a recent study identified a versatile esterase (CN1E1) from a naphthalene-enriched bacterial community. This enzyme exhibits broad substrate specificity and can hydrolyze neomenthyl acetate, along with various other esters, displaying different levels of enantioselectivity. This discovery highlights the potential of such enzymes in biocatalysis and bioremediation. []
Q7: Are there any known sensory thresholds for neomenthyl acetate in tobacco products?
A: While research on the sensory threshold of neomenthyl acetate in tobacco is limited, a study investigated the sensory difference threshold for menthol odor in flavored tobacco. By combining sensory analysis with chemical quantification using headspace GC-MS, they determined a threshold corresponding to a mixture containing menthol, menthone, and neomenthyl acetate. This approach highlights the importance of understanding the sensory impact of flavor additives in tobacco products. []
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